1-(Bromomethyl)-2,3,4-trimethoxybenzene
Overview
Description
1-(Bromomethyl)-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and three methoxy groups at the 2, 3, and 4 positions
Scientific Research Applications
1-(Bromomethyl)-2,3,4-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound is employed in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Mechanism of Action
Mode of Action
The bromomethyl group in “1-(Bromomethyl)-2,3,4-trimethoxybenzene” could potentially undergo nucleophilic substitution reactions with biological molecules, leading to changes in their function . The trimethoxybenzene group could also interact with biological targets through pi stacking or other non-covalent interactions.
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to say which biochemical pathways might be affected. Many small molecules can affect multiple pathways in complex ways .
Pharmacokinetics
The pharmacokinetics of a compound like “this compound” would depend on many factors, including its solubility, stability, and how it is metabolized by the body. Brominated compounds can often be quite reactive, which could affect their distribution and elimination .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s reactivity. Additionally, the presence of other molecules could influence how the compound interacts with its targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for 1-(Bromomethyl)-2,3,4-trimethoxybenzene is not available, similar compounds can be hazardous. For instance, benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,3,4-trimethoxybenzene can be synthesized through the bromination of 2,3,4-trimethoxytoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,3,4-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 2,3,4-trimethoxytoluene.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the methoxy groups, making it less electron-rich and less reactive in certain substitution reactions.
2,3,4-Trimethoxytoluene: Lacks the bromomethyl group, making it less versatile for further functionalization.
1-(Chloromethyl)-2,3,4-trimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness: 1-(Bromomethyl)-2,3,4-trimethoxybenzene is unique due to the presence of both the bromomethyl group and the three methoxy groups, which together enhance its reactivity and versatility in organic synthesis. The electron-donating methoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHAAWUZUFQEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541144 | |
Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-01-9 | |
Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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